Stannane, ((aminosulfonyl)oxy)tributyl-
Description
Stannane, ((aminosulfonyl)oxy)tributyl- is an organotin compound with the molecular structure (C₄H₉)₃Sn-O-SO₂-NH₂. The compound features a tributyltin core bonded to an aminosulfonyloxy (-OSO₂NH₂) group. Organotin compounds are widely used in industrial applications, including biocides, catalysts, and polymer stabilizers. However, their environmental and toxicological impacts have led to strict regulatory controls . The aminosulfonyloxy group introduces a sulfonamide moiety, which may influence its solubility, reactivity, and biological activity compared to other tributyltin derivatives.
Properties
CAS No. |
6517-25-5 |
|---|---|
Molecular Formula |
C12H29NO3SSn |
Molecular Weight |
386.14 g/mol |
IUPAC Name |
tributylstannyl sulfamate |
InChI |
InChI=1S/3C4H9.H3NO3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
InChI Key |
AYFVIIACGSIVPM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((aminosulfonyl)oxy)tributyl- typically involves the reaction of tributyltin hydride with an appropriate sulfonylating agent. One common method involves the use of tributyltin hydride and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of stannane, ((aminosulfonyl)oxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, ((aminosulfonyl)oxy)tributyl- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The ((aminosulfonyl)oxy) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced products, while substitution reactions yield new organotin compounds with different functional groups.
Scientific Research Applications
Stannane, ((aminosulfonyl)oxy)tributyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of stannane, ((aminosulfonyl)oxy)tributyl- involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for the easy formation of tin radicals, which can then participate in various chemical reactions. The ((aminosulfonyl)oxy) group can also participate in reactions, providing additional functionality to the compound.
Comparison with Similar Compounds
Structural and Functional Differences
- This may increase solubility in polar solvents .
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and nitro groups (e.g., in Tributyl(4-nitrophenyl)stannane) enhance electrophilicity, whereas methyl or thienyl groups (e.g., Tributyl(5-methyl-2-thienyl)stannane) are less reactive .
- Biological Activity: Sulfonamide-containing compounds often exhibit antimicrobial properties, but their organotin derivatives are highly toxic to aquatic life .
Regulatory and Toxicity Profiles
- Banned Substances: Tributyl[(methylsulfonyl)oxy]stannane and Stannane, tributyl[[2-(2,4,5-trichlorophenoxy)propionyl]oxy]- are prohibited in manufacturing due to their environmental persistence and endocrine-disrupting effects .
- Endocrine Disruption : Tributyltin compounds like (benzoyloxy)tributylstannane are prioritized for regulation due to their interference with hormonal systems .
- Environmental Impact : All tributyltin derivatives are regulated under international standards (e.g., Toyota Manufacturing Standards) due to bioaccumulation and toxicity to marine organisms .
Biological Activity
Stannane, specifically the compound known as tributyl((aminosulfonyl)oxy)- , is a member of the organotin family that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Overview of Stannane Compounds
Organotin compounds, including stannanes, are characterized by their tin (Sn) atom bonded to organic groups. The specific compound , tributyl((aminosulfonyl)oxy)-, features a tributyl group and an aminosulfonyl moiety, which may influence its biological interactions and efficacy.
The biological activity of stannanes is often linked to their ability to interact with various biological targets:
- Enzyme Inhibition : Organotin compounds have been shown to inhibit several enzymes, potentially affecting metabolic pathways.
- Cell Signaling : They may interfere with cellular signaling pathways, impacting processes such as proliferation and apoptosis.
- Antimicrobial Activity : Some studies suggest that organotin compounds exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that certain stannanes possess moderate antimicrobial activities. For example, studies have demonstrated the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria. Although specific data on tributyl((aminosulfonyl)oxy)- is limited, related organotin compounds have shown promise in this area.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Stannane A | Bacillus subtilis | Moderate | |
| Stannane B | Escherichia coli | Moderate |
Enzyme Inhibition Studies
Tributyl((aminosulfonyl)oxy)- has been investigated for its potential to inhibit key enzymes involved in various diseases. For instance, it may act as an inhibitor for enzymes linked to diabetes and hypertension:
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism; inhibitors can help manage blood sugar levels.
- Angiotensin-Converting Enzyme (ACE) : Inhibition of ACE is significant for controlling blood pressure and treating heart conditions.
The following table summarizes findings from enzyme inhibition studies:
Case Studies
Several case studies have explored the biological effects of stannanes and related compounds:
- Antidiabetic Effects : A study highlighted the effectiveness of a related stannane in reducing blood glucose levels in diabetic models.
- Antihypertensive Properties : Another case demonstrated that organotin derivatives could lower blood pressure in hypertensive rats through ACE inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
